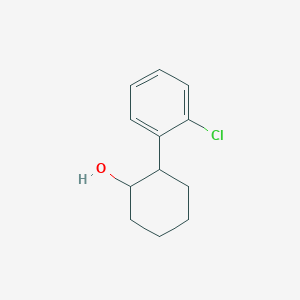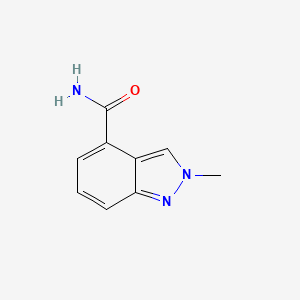![molecular formula C9H14N2O2 B11715225 [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is a chemical compound that features a pyrazole ring attached to an oxolane ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment to the Oxolane Ring: The pyrazole ring is then attached to an oxolane ring through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]aldehyde or [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]carboxylic acid.
Reduction: Formation of a reduced pyrazole derivative.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring and methanol group may also contribute to the compound’s overall biological activity by enhancing its solubility and binding affinity.
Comparison with Similar Compounds
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can be compared with other similar compounds, such as:
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]amine: Similar structure but with an amine group instead of methanol.
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[(2S,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9-/m0/s1 |
InChI Key |
DVUIKNLXEWVQCA-CBAPKCEASA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@@H](CCO2)CO |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
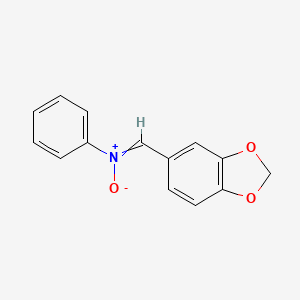
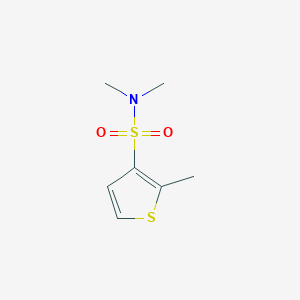
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
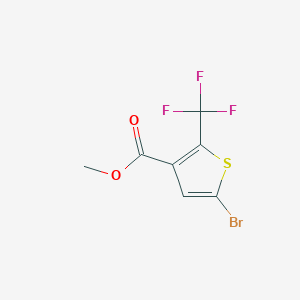
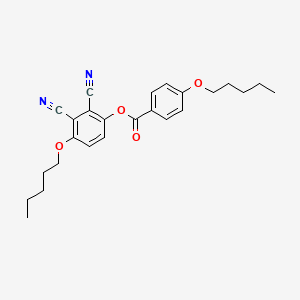


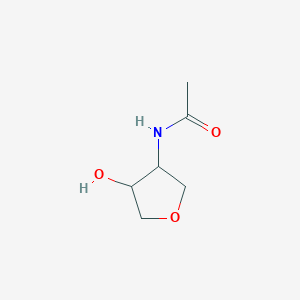
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)

